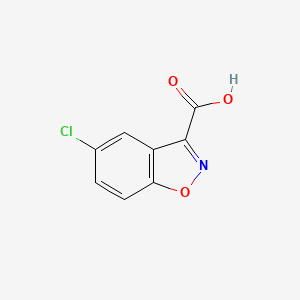

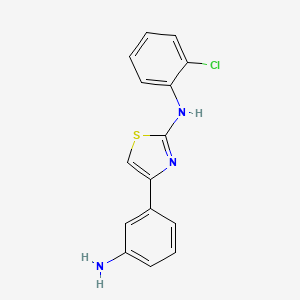

![molecular formula C19H23ClN2O3 B2496268 N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride CAS No. 2416229-15-5](/img/structure/B2496268.png)

N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide; hydrochloride involves intricate organic reactions. A practical method for synthesizing related CCR5 antagonists highlights the use of esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, showcasing the complexity and precision required in such syntheses (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzodioxepine derivatives is characterized by their benzodioxepine backbone, which is crucial for their biological and chemical properties. Studies on similar structures demonstrate the presence of amino lactone forms in solution, which can undergo spontaneous transformations, illustrating the dynamic nature of their molecular structure (Ackerman et al., 1972).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Practical Synthesis of CCR5 Antagonists : A practical method has been developed for synthesizing orally active CCR5 antagonists, showcasing the versatility of related compounds in medicinal chemistry and their potential application in targeting specific receptors for therapeutic purposes (Ikemoto et al., 2005).

- New Synthesis Methods for Benzazepine Derivatives : Research demonstrates new synthesis pathways for benzazepine derivatives, highlighting the chemical adaptability and the importance of such compounds in developing novel chemical entities (Ackerman, Horning, & Muchowski, 1972).

- Synthesis of Substituted Amides and Peptides : Studies on the synthesis of alpha- and gamma-substituted amides and peptides of methotrexate provide insight into the manipulation of benzazepine derivatives for specific pharmacological activities (Piper et al., 1982).

Pharmacological Research

- Dopaminergic Activity Studies : Research into substituted benzazepines explores their potential as central and peripheral dopamine receptor agonists, demonstrating the compound's relevance in neurological and psychiatric disorder treatments (Pfeiffer et al., 1982).

Mechanistic and Metabolic Studies

- Metabolic Pathway Exploration : Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological implications of benzazepine derivatives, providing a foundation for understanding their biotransformation and potential impacts on health (Coleman et al., 2000).

Application in Synthesis and Drug Design

- Innovative Synthesis Approaches : The development of new methods for synthesizing aromatic methoxy and methylenedioxy substituted benzazepines underlines the ongoing interest in these compounds for creating novel therapeutic agents and exploring new areas of drug design (Pecherer, Sunbury, & Brossi, 1972).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(1-aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c1-13(20)15-8-6-14(7-9-15)12-21-19(22)16-4-2-5-17-18(16)24-11-3-10-23-17;/h2,4-9,13H,3,10-12,20H2,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKNEBWTAAPKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CNC(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)